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Compound of Interest

Compound Name: YS-201

Cat. No.: B1670723

DISCLAIMER: Initial searches for "YS-201" did not yield a specific biological agent. However,
extensive research suggests that the query likely refers to YL201, a promising antibody-drug
conjugate in clinical development. This guide will primarily focus on YL201, while also providing
information on NEO-201, another clinical-stage antibody-based therapeutic, to address
potential nomenclature confusion.

YL201: A B7-H3-Targeting Antibody-Drug Conjugate

YL201 is an investigational antibody-drug conjugate (ADC) being developed by MediLink
Therapeutics for the treatment of various solid tumors.[1][2] It is designed to selectively deliver
a potent cytotoxic payload to cancer cells that overexpress the B7 homologue 3 (B7-H3)
protein.

Core Components and Mechanism of Action

YL201 is a complex molecule composed of three key components:

¢ A human anti-B7-H3 monoclonal antibody (Tambotatug): This antibody component provides
the specificity of YL201, targeting it to tumor cells that have the B7-H3 protein on their
surface.

o Atopoisomerase | inhibitor payload: This is the cytotoxic component of the ADC. Once
internalized by the cancer cell, this payload inhibits topoisomerase |, an enzyme essential for
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DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately,
apoptosis (programmed cell death).[3][4][5]

o A protease-cleavable linker (DL-01): This linker connects the antibody to the cytotoxic
payload. It is designed to be stable in the bloodstream, but to be cleaved by proteases
present in the tumor microenvironment, releasing the payload in the vicinity of the cancer
cells.[6]

The mechanism of action of YL201 is initiated by the binding of the antibody component to B7-
H3 on the surface of tumor cells. This is followed by the internalization of the ADC-B7-H3
complex. Inside the cell, the linker is cleaved, releasing the topoisomerase | inhibitor. The
released payload then exerts its cytotoxic effect by disrupting DNA replication, leading to the
death of the cancer cell.
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Fig. 1: Mechanism of Action of YL201.

The TMALIN® Platform

YL201 is developed using MediLink Therapeutics' proprietary Tumor Microenvironment
Activable Linker-payload (TMALIN®) platform.[1][7][8][9][10] This platform is designed to
generate homogeneous ADCs with a high drug-to-antibody ratio (DAR), which can improve the
therapeutic window. A key feature of the TMALIN® platform is the novel linker technology that
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allows for a dual cleavage mechanism, both extracellularly in the tumor microenvironment and
intracellularly within lysosomes. This is intended to enhance the targeted delivery and release
of the cytotoxic payload, potentially reducing systemic toxicity.[7][8][10]

Preclinical Biological Activity

Preclinical studies have demonstrated the potent anti-tumor activity of YL201.[6][11] In vitro
studies have shown that YL201 can induce cell cycle arrest and apoptosis in B7-H3 expressing
cancer cells.[6] In vivo studies using cell line-derived xenograft (CDX) and patient-derived
xenograft (PDX) mouse models have shown that YL201 can cause tumor regression at well-
tolerated doses.[6][11] Pharmacokinetic studies in monkeys have indicated that YL201 is highly
stable in circulation, and safety evaluations have shown an acceptable safety profile with no
significant off-target toxicity.[6]

Quantitative Preclinical Data for YL201

Parameter Cell Line/Model Result Reference

. o B7-H3-positive tumor o
In Vitro Cytotoxicity ) Potent cytotoxicity [12]
cell lines

B7-H3-positive tumor sub-nM range (for a

IC50 ] o [12]
cell lines similar B7-H3 ADC)
) ] CDX and PDX mouse ]
In Vivo Efficacy Tumor regression [6][11]
models
o Highly stable in
Pharmacokinetics Monkeys ] ) [6]
circulation
Acceptable safety
Safety Monkeys [6]

profile

Clinical Development and Efficacy

YL201 is currently being evaluated in Phase 1 and 2 clinical trials for the treatment of various
advanced solid tumors, including small cell lung cancer (SCLC), nasopharyngeal carcinoma
(NPC), and non-small cell lung cancer (NSCLC).[7][9] Clinical data presented to date have
shown promising anti-tumor activity and a manageable safety profile.
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Summary of Clinical Efficacy Data for YL201

Objective Median
Tumor Type Response Rate Progression-Free Reference
(ORR) Survival (mPFS)
Extensive-Stage
68.1% 6.2 months [71197[13]
SCLC
Nasopharyngeal
.p g 47% - [14]
Carcinoma (NPC)
All Solid Tumors
44.6% - [9]

(Phase 1)

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

o Cell Culture: B7-H3 positive and negative cancer cell lines are cultured in appropriate media
and conditions.

o Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of
YL201 or a control antibody for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is assessed using a standard method such as the
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

o Data Analysis: The percentage of viable cells is plotted against the drug concentration, and
the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Model (General Protocol)

e Cell Implantation: Human cancer cells (either from a cell line or a patient tumor) are
implanted subcutaneously into immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a specified size.
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+ Treatment: Mice are randomized into treatment and control groups. The treatment group
receives YL201 intravenously at a specified dose and schedule, while the control group
receives a vehicle or control antibody.

¢ Tumor Measurement: Tumor volume is measured regularly using calipers.

o Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth
inhibition (TGI) is calculated.
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2. Tumor Growth
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Fig. 2: General workflow for in vivo xenogratft studies.

NEO-201: A CEACAMb5/6-Targeting Monoclonal
Antibody

NEO-201 is a humanized IgG1 monoclonal antibody that targets variants of carcinoembryonic
antigen-related cell adhesion molecules 5 and 6 (CEACAM5 and CEACAMG).[15] It was
developed by Precision Biologics and has shown preclinical anti-tumor activity.

Mechanism of Action

NEO-201 exerts its anti-tumor effects through multiple mechanisms:

e Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NEO-201 can bind to tumor cells
expressing CEACAMS5/6 and recruit natural killer (NK) cells to kill the tumor cells.[15][16][17]

o Complement-Dependent Cytotoxicity (CDC): The binding of NEO-201 to tumor cells can also
activate the complement system, leading to the formation of a membrane attack complex
and lysis of the tumor cells.[15][17]

o Blockade of CEACAM5-CEACAML1 Interaction: NEO-201 can block the interaction between
CEACAMS5 on tumor cells and CEACAML1 on NK cells. This interaction is an inhibitory signal
for NK cells, so blocking it can enhance NK cell-mediated killing of tumor cells.[18]
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Fig. 3: Multi-faceted mechanism of action of NEO-201.

Preclinical Biological Activity

Preclinical studies have demonstrated that NEO-201 has anti-tumor activity in various cancer

models.

Quantitative Preclinical Data for NEO-201
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Parameter Cell Line/Model Result Reference
) Increased cell lysis
In Vitro ADCC AsPC-1, CFPAC-1 ) [19]
with NEO-201
] Dose-dependent cell
In Vitro CDC ASPC-1 e [18]
ysis

Pancreatic xenograft Attenuated tumor

In Vivo Efficacy [15][17]
tumors growth

S Xenograft-bearing Preferential

Biodistribution _ o [15]
mice accumulation in tumor

Experimental Protocols

ADCC Assay (General Protocol using LDH release)

o Cell Preparation: Target tumor cells (e.g., AsPC-1, CFPAC-1) and effector cells (human
PBMCs) are prepared.

 Incubation: Target cells, effector cells, and NEO-201 are incubated together for a specific
period (e.g., 4 hours).

o LDH Measurement: The release of lactate dehydrogenase (LDH) from lysed target cells into
the supernatant is measured using a colorimetric assay.

o Data Analysis: The percentage of specific cell lysis is calculated based on the LDH release in
the presence of NEO-201 compared to controls.[19]

CDC Assay (General Protocol)
o Cell Plating: Target cells are plated in a 96-well plate.

e Treatment: Cells are treated with different concentrations of NEO-201 and a source of
complement (e.g., rabbit complement).

 Incubation: The plate is incubated for a specified time.
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* Viability Assessment: Cell viability is measured using a reagent like CellTiter-Glo®.

» Data Analysis: The percentage of cell lysis is calculated relative to control wells.[18]

Conclusion

While the initial query for "YS-201" was ambiguous, the available scientific literature strongly
points to YL201 as the intended subject of interest. YL201 is a promising B7-H3-targeting ADC
with a novel linker-payload technology that has demonstrated significant anti-tumor activity in
both preclinical and clinical settings. Its targeted delivery of a topoisomerase | inhibitor
represents a potent and selective approach to cancer therapy. NEO-201, a distinct therapeutic
antibody targeting CEACAM5/6, also shows preclinical promise through its multifaceted
immune-mediated mechanisms of action. Continued clinical development of both YL201 and
NEO-201 will be crucial in determining their ultimate roles in the treatment of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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